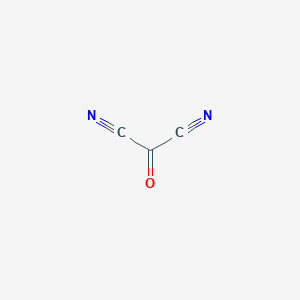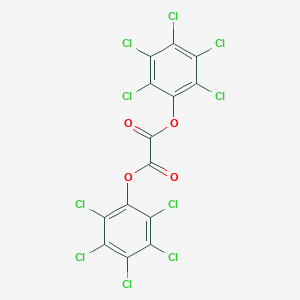
Bis(pentachlorophenyl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentachlorophenyl) oxalate (BCPO) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform, benzene, and toluene. BCPO is a highly sensitive and efficient chemiluminescent reagent that can be used in a variety of applications, including analytical chemistry, biochemistry, and environmental science.
Wirkmechanismus
The chemiluminescent properties of Bis(pentachlorophenyl) oxalate are due to its ability to undergo a chemical reaction with hydrogen peroxide in the presence of a catalyst such as horseradish peroxidase. This reaction produces a highly reactive intermediate that undergoes a series of reactions, resulting in the emission of light. The mechanism of action of Bis(pentachlorophenyl) oxalate is complex and has been the subject of extensive research.
Biochemische Und Physiologische Effekte
Bis(pentachlorophenyl) oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. Bis(pentachlorophenyl) oxalate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. These effects have important implications for the use of Bis(pentachlorophenyl) oxalate in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(pentachlorophenyl) oxalate has several advantages for use in scientific research. It is highly sensitive and efficient, allowing for the detection of low levels of compounds. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to the use of Bis(pentachlorophenyl) oxalate. It can be toxic to cells and can interfere with certain enzymatic reactions, making it unsuitable for some experimental systems.
Zukünftige Richtungen
There are several future directions for research on Bis(pentachlorophenyl) oxalate. One area of interest is the development of new synthetic methods for Bis(pentachlorophenyl) oxalate that are more efficient and environmentally friendly. Another area of research is the development of new applications for Bis(pentachlorophenyl) oxalate, including its use in imaging and diagnostic techniques. Finally, there is a need for further research into the biochemical and physiological effects of Bis(pentachlorophenyl) oxalate to better understand its potential toxicity and to develop strategies to mitigate its effects.
Synthesemethoden
The synthesis of Bis(pentachlorophenyl) oxalate is a multi-step process that involves the reaction of pentachlorophenol with oxalyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain pure Bis(pentachlorophenyl) oxalate. The synthesis of Bis(pentachlorophenyl) oxalate is a complex process that requires careful attention to detail and safety precautions.
Wissenschaftliche Forschungsanwendungen
Bis(pentachlorophenyl) oxalate has been widely used in scientific research due to its unique chemiluminescent properties. It is commonly used as a reagent in analytical chemistry to detect the presence of various compounds, including amino acids, proteins, and nucleic acids. Bis(pentachlorophenyl) oxalate has also been used in biochemistry to study enzyme kinetics and to detect reactive oxygen species in biological systems.
Eigenschaften
CAS-Nummer |
1173-75-7 |
|---|---|
Produktname |
Bis(pentachlorophenyl) oxalate |
Molekularformel |
C14Cl10O4 |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentachlorophenyl) oxalate |
InChI |
InChI=1S/C14Cl10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 |
InChI-Schlüssel |
OXTSSJOQCJZYLA-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
1173-75-7 |
Synonyme |
Oxalic acid bis(pentachlorophenyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



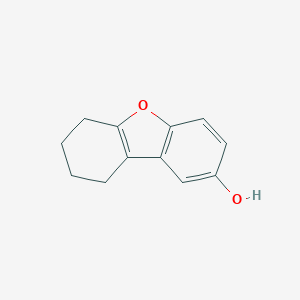
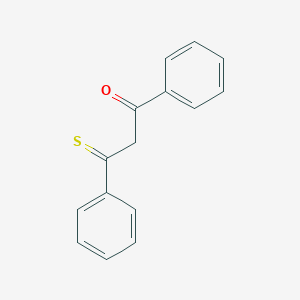
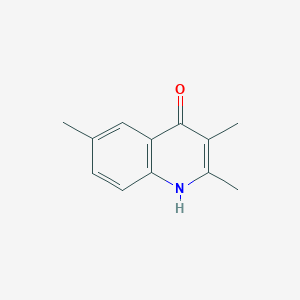
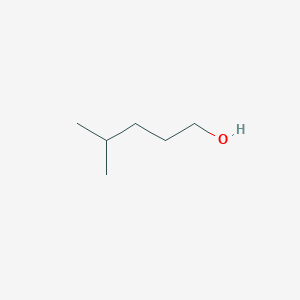
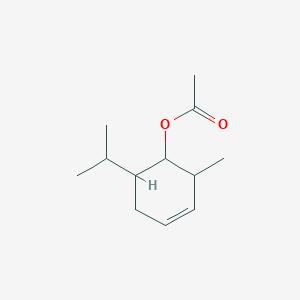
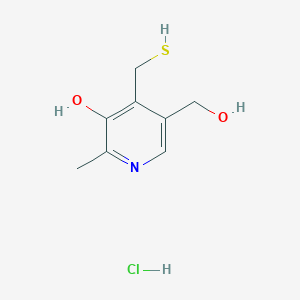
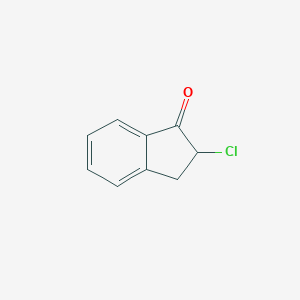
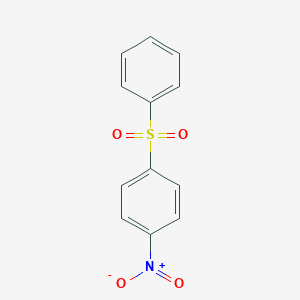
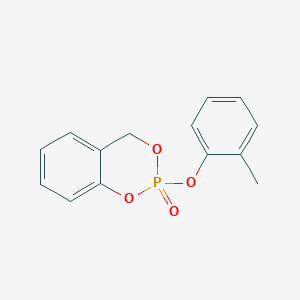
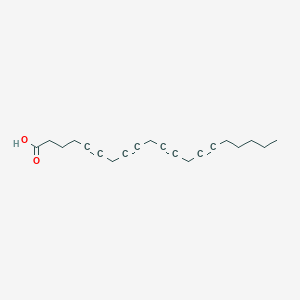
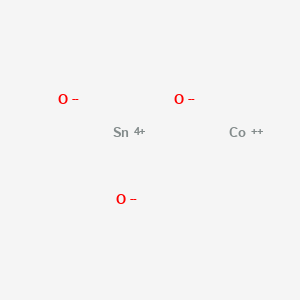
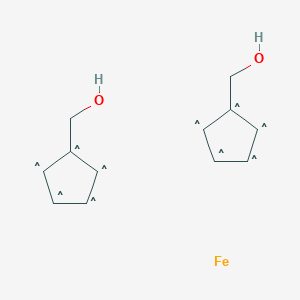
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
